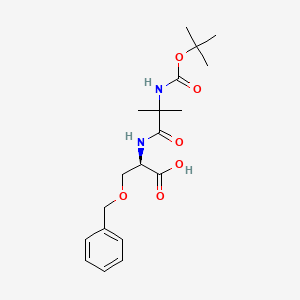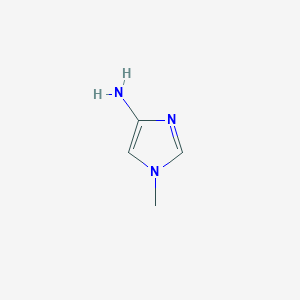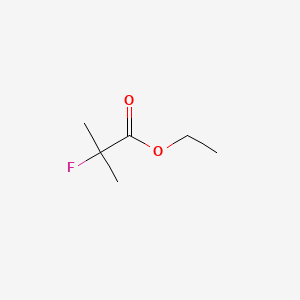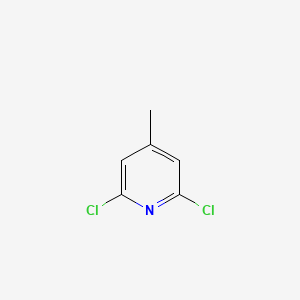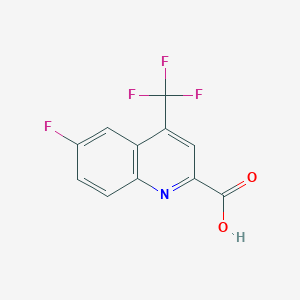
6-Fluor-4-(Trifluormethyl)chinolin-2-carbonsäure
Übersicht
Beschreibung
The compound "6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid" is a fluorinated quinolone, which is a class of compounds known for their broad-spectrum antibacterial activities. These compounds are characterized by the presence of fluorine atoms, which often confer enhanced biological activity and stability compared to their non-fluorinated counterparts .
Synthesis Analysis
The synthesis of fluorinated quinolones involves multi-step reactions, starting from simple aniline derivatives. For instance, a nine-step synthesis starting from 3,4-difluoro aniline and 3-fluoro-4-nitro aniline has been reported to produce various 6-fluoro/nitro-4-oxo-7-substituted-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids . Another practical synthesis route for a related compound, ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, has been developed, which includes chlorination and intramolecular cyclization reactions .
Molecular Structure Analysis
The molecular structure of fluorinated quinolones is characterized by a tricyclic quinolone core with various substituents that influence their biological activity. The presence of fluorine atoms is crucial for the activity, as they can affect the electronic distribution and molecular conformation .
Chemical Reactions Analysis
Fluorinated quinolones can undergo various chemical reactions, including substitutions where fluorine atoms are replaced by different functional groups, such as amine residues . These modifications can lead to a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinolones, such as solubility, stability, and fluorescence, are influenced by their molecular structure. For example, 6-methoxy-4-quinolone, a related compound, exhibits strong fluorescence and high stability in a wide pH range, which is beneficial for biomedical applications . The introduction of fluorine atoms can also enhance the lipophilicity and bioavailability of these compounds .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Die Trifluormethylgruppe in Verbindungen wie 6-Fluor-4-(Trifluormethyl)chinolin-2-carbonsäure ist dafür bekannt, die pharmakologische Aktivität von Arzneimitteln zu verbessern . Diese Verbindung könnte zur Synthese neuer Arzneimittelmoleküle verwendet werden, insbesondere solcher, die auf Krankheiten abzielen, bei denen die Modulation von Proteininteraktionen oder Signalwegen entscheidend ist. Ihr Potenzial, Arzneistoffeigenschaften wie metabolische Stabilität, Bioverfügbarkeit und Bindungsaffinität zu verbessern, macht sie zu einem wertvollen Kandidaten für die Arzneimittelentwicklung.
Antibakterielle Mittel
Fluorierte Chinoline haben eine Geschichte als wirksame antibakterielle Mittel . Das Vorhandensein von Fluoratomen kann die Wirksamkeit und Selektivität dieser Verbindungen gegenüber bakteriellen Zielstrukturen erhöhen. Die Erforschung von this compound könnte zur Entwicklung neuer Antibiotika führen, die gegen resistente Stämme wirksamer sind.
Antineoplastische Mittel
Die strukturellen Merkmale von fluorierten Chinolinen, einschließlich this compound, wurden mit antineoplastischen (antikanker-) Aktivitäten in Verbindung gebracht . Diese Verbindungen können auf ihr Potenzial untersucht werden, das Wachstum und die Proliferation von Krebszellen zu hemmen, was möglicherweise zu neuen Behandlungen für verschiedene Krebsarten führt.
Enzyminhibition
Viele fluorierte Chinoline dienen als Enzyminhibitoren, die zur Behandlung einer Reihe von Krankheiten eingesetzt werden können, indem die enzymatische Aktivität moduliert wird . Die spezifische Struktur von this compound könnte es ihr ermöglichen, an bestimmte Enzyme zu binden und so deren Funktion zu hemmen und den Krankheitsverlauf zu verändern.
Landwirtschaftliche Chemikalien
Die einzigartigen Eigenschaften von fluorierten Chinolinen können bei der Entwicklung von landwirtschaftlichen Chemikalien genutzt werden . Diese Verbindungen können zur Herstellung von Pestiziden oder Herbiziden mit erhöhter Wirksamkeit und reduzierten Umweltauswirkungen verwendet werden, was zu nachhaltigen landwirtschaftlichen Praktiken beiträgt.
Materialwissenschaft
In der Materialwissenschaft kann die Einarbeitung von fluorierten Verbindungen wie this compound zur Entwicklung neuer Materialien mit wünschenswerten Eigenschaften wie erhöhter Stabilität und verbesserter Leistung führen . Diese Materialien könnten in verschiedenen Anwendungen eingesetzt werden, einschließlich Elektronik und Beschichtungen.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(16-8)10(17)18/h1-4H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPAXWWGJVHXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448509 | |
| Record name | 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
596845-42-0 | |
| Record name | 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



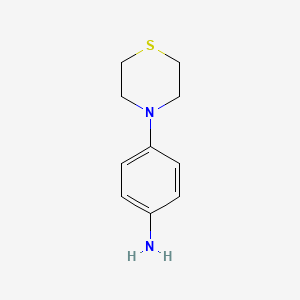


![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
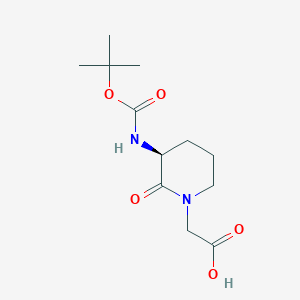

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)
![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)

